

Application Notes and Protocols for BCA Assay with Detergent-Containing Samples

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: BCDA

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Introduction

The Bicinchoninic Acid (BCA) assay is a widely used, sensitive method for the colorimetric detection and quantification of total protein. A key advantage of the BCA assay is its compatibility with a wide range of substances commonly found in protein samples, including many detergents. Detergents are often essential for solubilizing, stabilizing, and denaturing proteins, particularly membrane proteins. However, their presence can interfere with the accuracy of protein quantification. This document provides a detailed protocol for performing the BCA assay on protein samples containing detergents, including methods to mitigate interference and ensure accurate results.

The principle of the BCA assay involves two main reactions. First, under alkaline conditions, peptide bonds in the protein reduce Cu^{2+} ions from the copper(II) sulfate reagent to Cu^{1+} . The amount of Cu^{1+} produced is proportional to the amount of protein present. In the second reaction, two molecules of bicinchoninic acid chelate with one Cu^{1+} ion, forming a purple-colored complex that exhibits strong absorbance at 562 nm.^[1] This color change is linear over a broad range of protein concentrations, allowing for accurate quantification.

Data Presentation: Detergent Compatibility in BCA Assay

The compatibility of the BCA assay with various detergents is concentration-dependent. Below is a summary of the maximum compatible concentrations for commonly used detergents in a standard microplate or test-tube BCA assay. Exceeding these concentrations may lead to inaccurate protein measurements.

Detergent	Maximum Compatible Concentration (%)
Non-ionic	
Brij-35	5%
Brij-52	1%
Nonidet P-40 (NP-40)	5%
Triton X-100	5% [2] [3]
Triton X-114	1% [2]
Tween 20	5% [2] [4]
Tween 60	5% [2]
Tween 80	5% [2]
Octyl β -glucoside	5%
Zwitterionic	
CHAPS	5%
CHAPSO	5%
Zwittergent 3-14	1% [2]
Ionic	
Sodium Dodecyl Sulfate (SDS)	5%
Deoxycholic acid	5%

Note: These values are guidelines. It is recommended to test specific buffers for interference. [\[5\]](#)

Experimental Protocols

Method 1: Standard BCA Assay for Samples within Compatible Detergent Concentrations

This protocol is suitable for protein samples where the detergent concentration is at or below the recommended maximum compatible concentration.

Materials:

- BCA Reagent A (contains sodium carbonate, sodium bicarbonate, bicinchoninic acid, and sodium tartrate in an alkaline solution)
- BCA Reagent B (contains 4% copper(II) sulfate)
- Protein Standard (e.g., Bovine Serum Albumin, BSA at 2 mg/mL)
- Dilution Buffer (same as the sample buffer, including the detergent)
- 96-well microplate
- Microplate reader capable of measuring absorbance at 562 nm
- Incubator set to 37°C

Procedure:

- Preparation of Protein Standards:
 - Prepare a series of protein standards by diluting the BSA stock solution with the dilution buffer. A typical concentration range is 20 to 2000 µg/mL.^[2] It is crucial that the standards are prepared in the same buffer as the unknown samples to account for any minor interference from the buffer components.^[6]
- Preparation of Working Reagent (WR):
 - Prepare the BCA Working Reagent by mixing 50 parts of Reagent A with 1 part of Reagent B (50:1 ratio).^{[2][7]} The solution should initially appear turbid but will become a clear green

solution upon mixing. Prepare enough WR for all standards and samples.

- Assay Procedure (Microplate):
 - Pipette 25 μL of each standard and unknown sample into separate wells of the microplate in triplicate.[\[2\]](#)
 - Add 200 μL of the WR to each well.[\[2\]](#)
 - Mix the plate thoroughly on a plate shaker for 30 seconds.[\[2\]](#)
 - Cover the plate and incubate at 37°C for 30 minutes.[\[2\]](#)
 - Cool the plate to room temperature.
 - Measure the absorbance at 562 nm using a microplate reader.
- Data Analysis:
 - Subtract the average absorbance of the blank (0 $\mu\text{g/mL}$ protein standard) from the absorbance readings of all other standards and samples.
 - Generate a standard curve by plotting the blank-corrected absorbance values against the known protein concentrations of the standards.
 - Determine the protein concentration of the unknown samples by interpolating their absorbance values on the standard curve.[\[7\]](#)

Method 2: Overcoming Detergent Interference

For samples containing detergents at concentrations above the compatible limits, one of the following strategies can be employed.

If the protein concentration is high enough, dilute the sample with a compatible buffer to bring the detergent concentration below the interference threshold. Ensure the final protein concentration remains within the detection range of the assay.

Trichloroacetic acid (TCA) precipitation, often in combination with deoxycholate (DOC) as a carrier for low protein concentrations, is an effective method to separate proteins from interfering substances like detergents.

Materials:

- Trichloroacetic acid (TCA), 100% (w/v) solution
- Sodium deoxycholate (DOC), 0.15% (w/v) solution
- Acetone, ice-cold
- Resuspension buffer (e.g., 1% SDS in 0.1 N NaOH)
- Microcentrifuge tubes
- Microcentrifuge

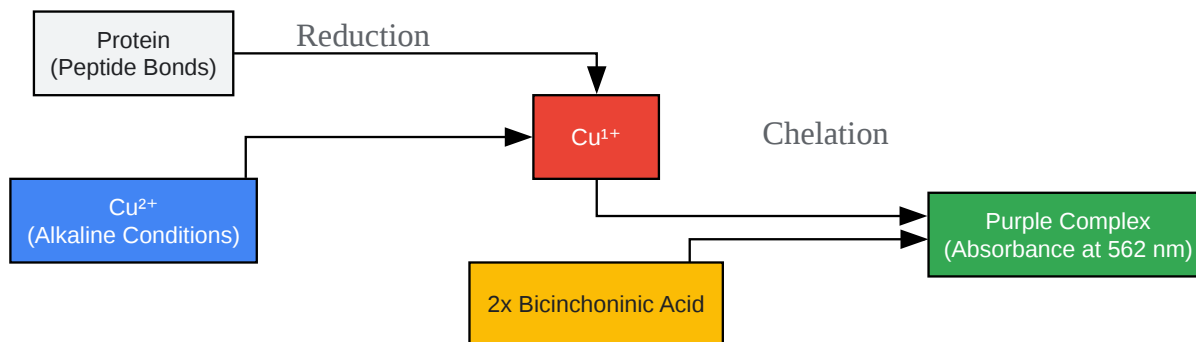
Procedure:

- Sample Preparation:
 - To a 1.0 mL protein sample in a microcentrifuge tube, add 8.5 μ L of 2% DOC solution.[8]
 - Vortex and incubate at room temperature for 15 minutes.[8]
- TCA Precipitation:
 - Add 333 μ L of 24% TCA (a 1:4 dilution of 100% TCA stock) to the sample.[8]
 - Vortex thoroughly.
 - Incubate on ice for at least 10 minutes.[9]
 - Centrifuge at maximum speed (e.g., 12,000 x g) for 30 minutes at 4°C.[8]
- Washing the Pellet:
 - Carefully aspirate and discard the supernatant without disturbing the protein pellet.

- Add 200 μL of ice-cold acetone to the pellet to wash away excess TCA.[8][9]
- Vortex and centrifuge at maximum speed for 5 minutes at 4°C.[8]
- Repeat the acetone wash step once more.
- Pellet Resuspension:
 - After the final wash, carefully remove the acetone and allow the pellet to air dry briefly to remove residual acetone.
 - Resuspend the protein pellet in a small volume of a buffer compatible with the BCA assay (e.g., 50 μL of 1% SDS). The resuspended sample can now be assayed using the standard BCA protocol (Method 1).

Visualizations

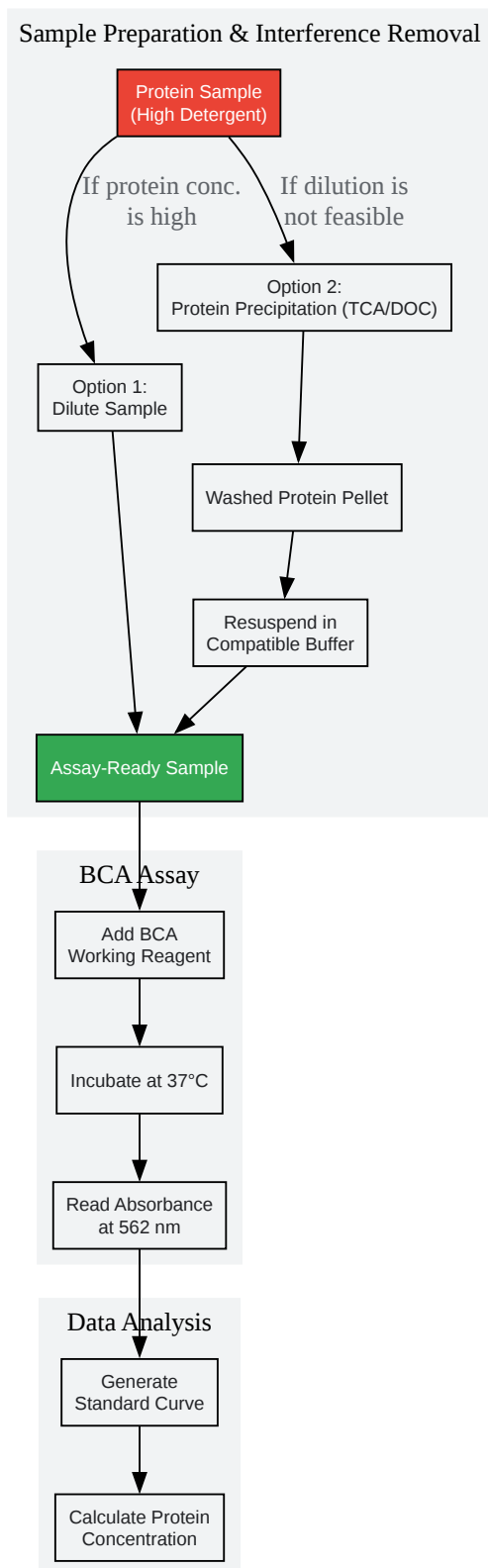
BCA Assay Principle



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Caption: Chemical principle of the BCA protein assay.

Experimental Workflow for Samples with High Detergent Concentrations



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Caption: Workflow for BCA assay on detergent-containing samples.

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